molecular formula C17H12ClNO3S B13991130 N-[(4-chlorophenyl)sulfonyl]-1-naphthamide CAS No. 22187-57-1

N-[(4-chlorophenyl)sulfonyl]-1-naphthamide

Cat. No.: B13991130
CAS No.: 22187-57-1
M. Wt: 345.8 g/mol
InChI Key: KXRNNPHBRHLCFK-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)sulfonyl]-1-naphthamide is a sulfonamide derivative featuring a naphthalene core linked to a 4-chlorophenylsulfonyl group. The sulfonamide group enhances metabolic stability and binding affinity to biological targets, while the naphthalene moiety contributes to hydrophobic interactions. The 4-chlorophenyl substituent may influence electronic and steric properties, modulating activity in enzyme inhibition or receptor binding .

Properties

CAS No.

22187-57-1

Molecular Formula

C17H12ClNO3S

Molecular Weight

345.8 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonylnaphthalene-1-carboxamide

InChI

InChI=1S/C17H12ClNO3S/c18-13-8-10-14(11-9-13)23(21,22)19-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20)

InChI Key

KXRNNPHBRHLCFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the sulfonamide bond between a 4-chlorophenylsulfonyl chloride derivative and a naphthamide or related amide precursor. The key steps generally include:

  • Preparation of the 4-chlorophenylsulfonyl intermediate (usually sulfonyl chloride)
  • Coupling with 1-naphthylamine or 1-naphthamide derivatives under controlled conditions
  • Purification and characterization of the final sulfonamide product

Representative Synthetic Route

Based on analogous sulfonamide syntheses and related compounds reported in literature, the following stepwise preparation is typical:

Step Reagents / Conditions Description Notes
1. Preparation of 4-chlorophenylsulfonyl chloride 4-chlorobenzene + chlorosulfonic acid or sulfuryl chloride Formation of 4-chlorophenylsulfonyl chloride intermediate Cooling below 0 °C to control reaction exotherm
2. Formation of this compound 4-chlorophenylsulfonyl chloride + 1-naphthylamine or 1-naphthamide Nucleophilic substitution forming sulfonamide bond Usually in anhydrous solvent (e.g., dichloromethane, pyridine) at 0-25 °C
3. Work-up and purification Aqueous quenching, filtration, recrystallization Removal of impurities and isolation of pure compound Recrystallization from ethanol or aqueous ethanol

Alternative Synthetic Routes and Variations

  • Hydrazide Intermediates: Some synthetic schemes involve preparing sulfonyl hydrazide intermediates, such as 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide, followed by cyclization or further functionalization to yield sulfonamide derivatives. These methods may be adapted for naphthamide analogs by substituting the amide moiety accordingly.

  • Use of Coupling Agents: In some protocols, coupling agents like carbodiimides (e.g., EDC, DCC) may be employed to facilitate amide bond formation between sulfonyl derivatives and amines or amides, enhancing yields and reaction rates.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Technique Typical Observations
Melting Point (m.p.) Sharp melting point around 190-200 °C, indicating purity
Nuclear Magnetic Resonance (NMR) 1H NMR shows aromatic proton signals for both 4-chlorophenyl and naphthamide rings; characteristic sulfonamide NH signal may appear downfield (~10-12 ppm)
Infrared Spectroscopy (IR) Strong absorption bands for sulfonyl group (SO2) around 1150-1350 cm⁻¹, amide C=O stretch near 1650 cm⁻¹, and NH stretch around 3200-3400 cm⁻¹
Elemental Analysis Carbon, hydrogen, nitrogen, and chlorine content consistent with calculated values for the molecular formula

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Reference
Direct sulfonylation 4-chlorophenylsulfonyl chloride + 1-naphthylamine Pyridine or DCM, 0-25 °C Stirring 2-6 h 70-90%
Hydrazide intermediate route Sulfonyl hydrazide + amide coupling Hydrazine hydrate, reflux; then cyclization Reflux 3-6 h Moderate to good
Coupling with carbodiimides 4-chlorophenylsulfonic acid + 1-naphthylamine + EDC/DCC Room temp to mild heating 4-8 h Improved yields reported Literature general

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenecarboxamide, N-[(4-chlorophenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-1-naphthamide, also known as 1-Naphthalenecarboxamide, N-[(4-chlorophenyl)sulfonyl]-, is a chemical compound with diverse applications in scientific research, including uses as a building block in organic synthesis, and in biological and medicinal chemistry. The presence of a sulfonyl group in its structure gives it unique chemical and biological properties compared to similar compounds.

Scientific Research Applications

This compound is used in various scientific fields due to its unique structural features.

Chemistry

  • It serves as a building block in organic synthesis for creating complex molecules. The synthesis typically involves reacting 1-naphthalenecarboxylic acid with 4-chlorophenylsulfonyl chloride in a solvent like dichloromethane, using a base such as triethylamine to facilitate the reaction.

Biology

  • The compound is investigated for its potential antimicrobial and anticancer properties . N-substituted derivatives with a chlorophenyl group have demonstrated activity against selected microbes .

Medicine

  • It is explored for potential use in drug development because of its unique structural features. The sulfonyl group can interact strongly with proteins or enzymes, potentially inhibiting their activity. The naphthalene ring can also interact with DNA, affecting replication and transcription.

Industry

  • It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound, leading to sulfone derivatives.
  • Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group, using reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
  • Substitution: The chlorophenyl group can be replaced by other nucleophiles in nucleophilic substitution reactions, such as amines or thiols under basic conditions.

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxamide, N-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, making the compound a candidate for drug development.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Quinoline-based substituents (Compounds 8–12) outperform pyrimidine derivatives (Compounds 6–7), likely due to improved π-π stacking and hydrogen bonding with kinase active sites. Methoxy groups (Compound 9 vs. 8) reduce steric hindrance and enhance electron density, lowering IC50 from 4 nM to 1 nM . Carboxamide addition (Compound 12) achieves sub-nanomolar activity (IC50 = 0.2 nM), suggesting critical interactions with polar residues in the target enzyme .

Contrast with Sulfonamide Analogs: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () shares the 4-chlorophenyl motif but lacks the naphthalene core. N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide () incorporates a piperazine-sulfonyl group, which may improve solubility but reduce target specificity due to bulkier substituents .

Biological Activity Trends :

  • Compounds with smaller, electron-rich substituents (e.g., methoxy, carboxamide) exhibit superior inhibitory profiles, aligning with QSAR principles .
  • In contrast, bulky or hydrophobic groups (e.g., pyrrolopyrimidine in Compound 7) diminish activity, highlighting the importance of steric compatibility in kinase binding .

Biological Activity

N-[(4-chlorophenyl)sulfonyl]-1-naphthamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a naphthalene ring, with a 4-chlorophenyl substituent. The presence of the sulfonyl group enhances its reactivity and interaction with biological targets, which is crucial for its pharmacological applications. The compound's molecular formula is C13H10ClNO2S.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against multiple bacterial strains, likely through inhibition of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammation .
  • Enzyme Inhibition : Research indicates that this compound can inhibit enzymes like acetylcholinesterase and urease, suggesting potential therapeutic applications in treating conditions associated with these enzymes .

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

Activity Type Target Organism/Enzyme Effect Reference
AntimicrobialSalmonella typhiModerate to strong activity
AntimicrobialBacillus subtilisModerate to strong activity
Enzyme InhibitionAcetylcholinesteraseStrong inhibitory activity
Enzyme InhibitionUreaseStrong inhibitory activity
Anti-inflammatoryCOX enzymesPotential inhibition

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated strong activity against Salmonella typhi and Bacillus subtilis, supporting its potential as an antimicrobial agent .
  • Enzyme Interaction Studies : Docking studies demonstrated that the compound binds effectively to acetylcholinesterase, showing promise for neuroprotective applications. The IC50 values for enzyme inhibition were recorded as significantly low, indicating high potency .
  • Inflammation Models : In vivo studies have suggested that this compound exhibits anti-inflammatory effects comparable to established NSAIDs, making it a candidate for further pharmacological exploration .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Properties
N-(4-Chlorophenyl)-2-naphthamideSimilar naphthalene structureIncreased lipophilicity; potential for higher bioavailability
4-Chloro-N-(phenyl)sulfonamideContains phenyl instead of naphthaleneDifferent biological activity profile; less potent antimicrobial effects
N-(p-Toluenesulfonyl)-naphthamideToluenesulfonamide variantEnhanced solubility; different pharmacokinetics

This comparison highlights the unique properties of this compound and its potential applications in drug development.

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